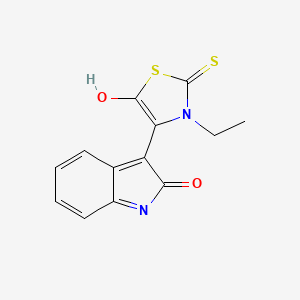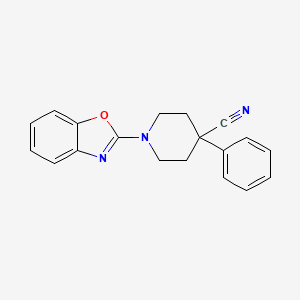
4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a quinoxaline moiety, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of quinoxaline derivatives with piperidine intermediates. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature is usually maintained between 80°C to 120°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoxaline moieties, leading to the formation of quinoxaline N-oxides and phenyl ketones.
Reduction: Reduction reactions can target the carbonitrile group, converting it into primary amines under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like alkyl halides or amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoxaline N-oxides, phenyl ketones.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the carbonitrile group may contribute to its overall stability and reactivity.
類似化合物との比較
Quinoxaline derivatives: Compounds like 2-phenylquinoxaline and 2-methylquinoxaline share structural similarities and exhibit comparable biological activities.
Piperidine derivatives: Compounds such as 4-phenylpiperidine and 1-(quinoxalin-2-yl)piperidine are structurally related and used in similar applications.
Uniqueness: 4-Phenyl-1-(quinoxalin-2-yl)piperidine-4-carbonitrile is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the quinoxaline moiety enhances its potential as a bioactive compound, while the piperidine ring provides structural rigidity and the carbonitrile group adds to its chemical versatility.
特性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
4-phenyl-1-quinoxalin-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H18N4/c21-15-20(16-6-2-1-3-7-16)10-12-24(13-11-20)19-14-22-17-8-4-5-9-18(17)23-19/h1-9,14H,10-13H2 |
InChIキー |
UBKAPJJLUTZGKL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(3-Chlorophenyl)methyl]amino}-4-[(2,2-dimethoxyethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15119395.png)
![N-[(2-methoxyphenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B15119397.png)
![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B15119406.png)
![5-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B15119408.png)
![3-[11-(4-Fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B15119418.png)
![N-(1,3-benzothiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B15119426.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B15119430.png)
![1-(Diphenylmethyl)-3-methyl-3-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]urea](/img/structure/B15119431.png)
![2-{[8-(Trifluoromethyl)-2H-[1,3]dioxolo[4,5-G]quinolin-6-YL]sulfanyl}acetamide](/img/structure/B15119440.png)
![1-[(3-Methylphenyl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B15119444.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-(pyridin-4-yl)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B15119473.png)
![3,4,5-trimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B15119475.png)
